molecular formula C20H28O2 B1662389 8,11,14-Eicosatriynoic Acid

8,11,14-Eicosatriynoic Acid

Cat. No.: B1662389
M. Wt: 300.4 g/mol
InChI Key: QLLIWTBTVOPGCM-UHFFFAOYSA-N
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Description

8,11,14-Eicosatriynoic Acid is a polyunsaturated fatty acid with a unique structure characterized by three triple bonds at the 8th, 11th, and 14th positions. This compound is known for its biological activity, particularly as an inhibitor of prostaglandin and leukotriene biosynthesis, and its role in blocking platelet aggregation induced by arachidonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,11,14-Eicosatriynoic Acid typically involves the use of alkyne precursors and palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of terminal alkynes with halogenated intermediates in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as column chromatography or recrystallization to obtain the pure compound. The scalability of this method allows for the production of significant quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions: 8,11,14-Eicosatriynoic Acid undergoes various chemical reactions, including:

    Oxidation: The triple bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the triple bond positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can react with the triple bonds under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

8,11,14-Eicosatriynoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.

    Biology: Studied for its role in inhibiting enzymes such as 12-lipoxygenase, cyclooxygenase, and 5-lipoxygenase, which are involved in inflammatory processes.

    Medicine: Investigated for its potential therapeutic effects in conditions related to inflammation, cancer, and cardiovascular diseases.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of bioactive compounds.

Comparison with Similar Compounds

    8,11,14-Eicosatrienoic Acid: Another polyunsaturated fatty acid with three double bonds instead of triple bonds.

    Dihomo-γ-linolenic Acid: A 20-carbon ω-6 fatty acid with three cis double bonds.

Comparison:

    Structural Differences: 8,11,14-Eicosatriynoic Acid has triple bonds, while similar compounds like 8,11,14-Eicosatrienoic Acid and Dihomo-γ-linolenic Acid have double bonds.

    Biological Activity: The presence of triple bonds in this compound confers unique inhibitory properties on enzymes involved in inflammation, making it distinct from its counterparts.

    Applications: While all these compounds are studied for their roles in inflammation and related processes, this compound’s unique structure makes it particularly valuable in click chemistry and as a potent inhibitor of specific enzymes.

Properties

IUPAC Name

icosa-8,11,14-triynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLIWTBTVOPGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC#CCC#CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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